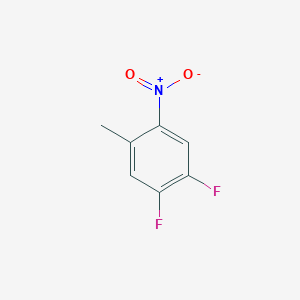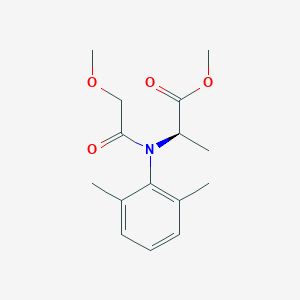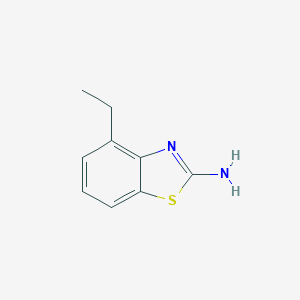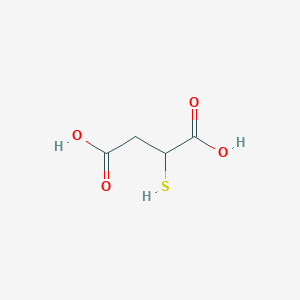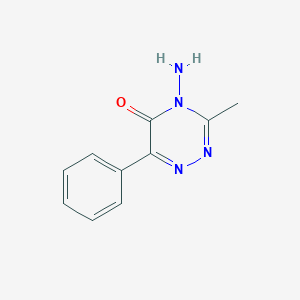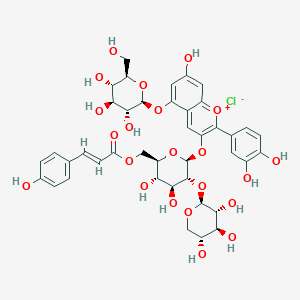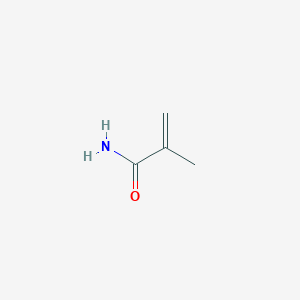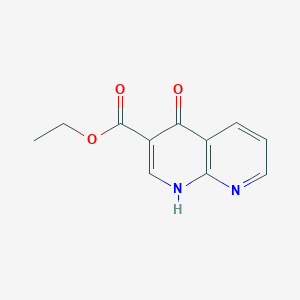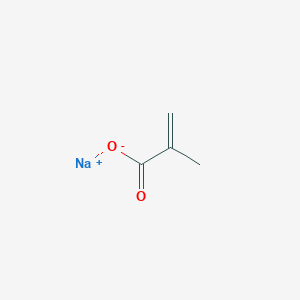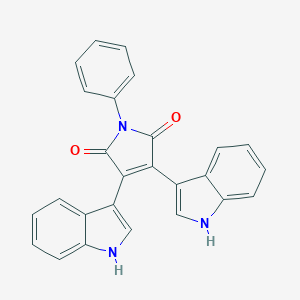
2,3-bis(1H-indol-3-yl)N-phenylmaleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis(1H-indol-3-yl)N-phenylmaleimide (BMI) is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMI belongs to the family of indole-based compounds and has been shown to exhibit a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,3-bis(1H-indol-3-yl)N-phenylmaleimide is complex and not fully understood. However, it is known that 2,3-bis(1H-indol-3-yl)N-phenylmaleimide binds to a variety of proteins, including kinases, ion channels, and receptors. This binding can result in a variety of downstream effects, including changes in gene expression, protein phosphorylation, and ion channel activity.
Biochemische Und Physiologische Effekte
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its effects on cancer cells, ion channels, and immune cells, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has also been shown to modulate the activity of enzymes such as phosphodiesterases and protein kinases. These effects may have implications for the treatment of a variety of diseases, including cardiovascular disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has several advantages as a research tool, including its ability to selectively modulate the activity of specific proteins and its relatively low toxicity. However, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide also has several limitations, including its relatively low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 2,3-bis(1H-indol-3-yl)N-phenylmaleimide. One area of interest is the development of more selective 2,3-bis(1H-indol-3-yl)N-phenylmaleimide analogs that can target specific proteins with greater precision. Another area of interest is the use of 2,3-bis(1H-indol-3-yl)N-phenylmaleimide as a tool for studying the role of specific proteins in disease states. Finally, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide may have potential applications in drug development, particularly in the development of targeted therapies for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurobiology, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to modulate the activity of ion channels and receptors, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. In immunology, 2,3-bis(1H-indol-3-yl)N-phenylmaleimide has been shown to modulate the activity of immune cells, which may have implications for the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
137130-05-3 |
|---|---|
Produktname |
2,3-bis(1H-indol-3-yl)N-phenylmaleimide |
Molekularformel |
C26H17N3O2 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
3,4-bis(1H-indol-3-yl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C26H17N3O2/c30-25-23(19-14-27-21-12-6-4-10-17(19)21)24(20-15-28-22-13-7-5-11-18(20)22)26(31)29(25)16-8-2-1-3-9-16/h1-15,27-28H |
InChI-Schlüssel |
SDDXXRODNCCPAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Synonyme |
3,4-BIS-(1H-INDOL-3-YL)-1-PHENYL-PYRROLE-2,5-DIONE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

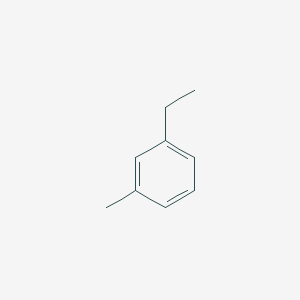
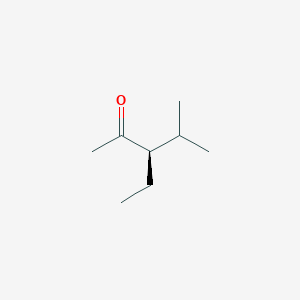
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
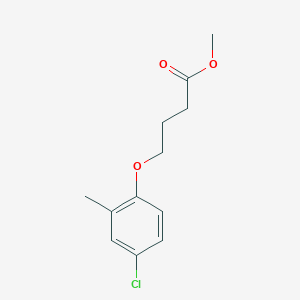
![N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide](/img/structure/B166266.png)
